molecular formula C17H23N3O3 B2686359 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034340-74-2

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2686359
CAS No.: 2034340-74-2
M. Wt: 317.389
InChI Key: AXEQPTRFWDMCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea (CAS 2034340-74-2) is a complex organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in pharmacology, which is functionalized with an acetyl group and linked via a urea bridge to a (tetrahydrofuran-2-yl)methyl moiety . This specific structural combination is designed to enhance the molecule's drug-like properties; the acetyl group can influence biological activity and metabolic stability, while the tetrahydrofuran ring contributes to improved solubility and bioavailability . The urea linkage itself is a key functional group that offers versatile hydrogen-bonding capabilities, facilitating specific interactions with biological targets . Compounds based on the tetrahydroisoquinoline structure are investigated for a wide spectrum of therapeutic applications. Scientific literature indicates that such derivatives have potential relevance in targeting orexin pathways for sleep disorders, managing neuropathic pain and migraines, and researching eating disorders and conditions related to hypothalamic dysfunction . The unique hybrid structure of this particular compound makes it a valuable chemical tool or scaffold for probing specific enzymatic activities and receptor interactions in biochemical research . Researchers can source this compound from various certified suppliers, with available quantities ranging from micromoles to milligram scales (e.g., 5mg to 75mg) . It is characterized by a molecular formula of C 17 H 23 N 3 O 3 and a molecular weight of 317.38 g/mol . This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary diagnosis and treatment.

Properties

IUPAC Name

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(21)20-7-6-13-4-5-15(9-14(13)11-20)19-17(22)18-10-16-3-2-8-23-16/h4-5,9,16H,2-3,6-8,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQPTRFWDMCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a tetrahydroisoquinoline core that is linked to a urea moiety through a tetrahydrofuran side chain. The unique structure allows for various interactions with biological targets, enhancing its potential therapeutic efficacy.

Antioxidant Activity

Studies have shown that THIQ derivatives exhibit significant antioxidant properties. The presence of the acetyl group and the tetrahydrofuran moiety may contribute to increased electron donation capabilities, thus neutralizing free radicals and reducing oxidative stress in biological systems .

Neuroprotective Effects

Research indicates that compounds similar to this compound can protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's disease. For instance, THIQ analogs have been shown to reduce amyloid-beta toxicity in Drosophila models by improving motor functions and extending lifespan . This suggests potential applications in treating neurodegenerative disorders.

Anticancer Properties

The compound's structural characteristics may also confer anticancer activity. THIQ derivatives have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific interactions with tumor markers and pathways are under investigation but suggest a promising avenue for cancer therapy .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : It might interact with neurotransmitter receptors, enhancing neuroprotective signaling pathways.
  • Gene Expression Regulation : The compound could influence gene expression related to cell survival and apoptosis through modulation of transcription factors.

Case Studies

Study ReferenceFindings
Demonstrated antioxidant properties in vitro, with significant reductions in reactive oxygen species (ROS) levels.
Showed neuroprotective effects against Aβ42 toxicity in Drosophila models, improving motor function and lifespan.
Reported anticancer activity in various cell lines with mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s urea linker distinguishes it from glycosidic (Compound 10, ) or sulfonamide (Compound 5d, ) linkages in analogs. Urea’s hydrogen-bonding capacity may improve target selectivity compared to esters or ethers.

Synthetic Challenges: Microwave-assisted synthesis (Compound 5d, ) yielded only 19.2%, suggesting difficulties in forming acetyl-tetrahydroisoquinoline derivatives. In contrast, conventional glycosidation (Compound 10, ) achieved 92% yield, highlighting the efficiency of well-optimized reactions.

Metabolic and Toxicological Considerations :

  • Tetrahydrofuran-containing compounds (e.g., tetrahydrofurfuryl acrylate) metabolize to tetrahydrofurfuryl alcohol, which is associated with renal and hepatic toxicity . This suggests the target compound’s tetrahydrofuran-methyl group may require metabolic stability studies.

Pharmacological Implications

  • Tetrahydroisoquinoline Core: Present in both the target compound and Compound 5d , this moiety is linked to interactions with adrenergic and opioid receptors. The acetyl group may modulate electron density, affecting binding kinetics.
  • Urea vs. Thiophene-Benzoyl : Urea derivatives (target compound vs. 7a ) exhibit divergent solubility profiles; the thiophene’s aromaticity in 7a may enhance membrane permeability but reduce aqueous solubility compared to the target’s tetrahydrofuran group.

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